1-(3,5-Dichlorophenyl)-2-(4-pyridyl)ethanone
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Overview
Description
1-(3,5-Dichlorophenyl)-2-(4-pyridyl)ethanone is an organic compound that features a dichlorophenyl group and a pyridyl group connected by an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenyl)-2-(4-pyridyl)ethanone can be synthesized through a multi-step process involving the reaction of 3,5-dichlorobenzaldehyde with 4-pyridylacetonitrile under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide. The resulting intermediate is then subjected to acidic hydrolysis to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated control of reaction parameters, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichlorophenyl)-2-(4-pyridyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-2-(4-pyridyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-2-(4-pyridyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)-2-(2-pyridyl)ethanone: Similar structure but with a different position of the pyridyl group.
1-(3,5-Dichlorophenyl)-2-(3-pyridyl)ethanone: Another isomer with the pyridyl group in the 3-position.
1-(3,5-Dichlorophenyl)-2-(5-pyridyl)ethanone: Isomer with the pyridyl group in the 5-position.
Uniqueness: 1-(3,5-Dichlorophenyl)-2-(4-pyridyl)ethanone is unique due to its specific structural arrangement, which can influence its reactivity and interaction with biological targets
Properties
CAS No. |
325770-40-9 |
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Molecular Formula |
C13H9Cl2NO |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C13H9Cl2NO/c14-11-6-10(7-12(15)8-11)13(17)5-9-1-3-16-4-2-9/h1-4,6-8H,5H2 |
InChI Key |
OICYOTGSUVBNQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CC(=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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